3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
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Overview
Description
This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities and utility in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromoketone with an aminopyrazole derivative. The reaction conditions often include the use of a base and a solvent such as ethyl acetate. The cyclization is promoted by bromination, and no additional base is required .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Catalysts such as nickel or palladium may be used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyrazoles, while cyclization reactions can produce more complex fused ring systems .
Scientific Research Applications
3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the imidazo ring.
Imidazo[1,2-a]pyridines: Share the imidazo ring but have different substituents and biological activities.
Uniqueness
3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is unique due to its specific substitution pattern and the presence of both imidazo and pyrazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c1-11-4-6(8)12-7(11)5(2-9)3-10-12/h3-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCHCHJORIFXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N2C1=C(C=N2)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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